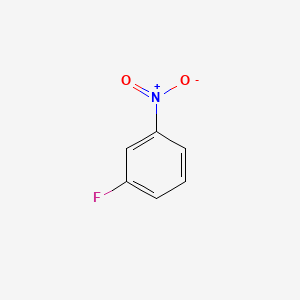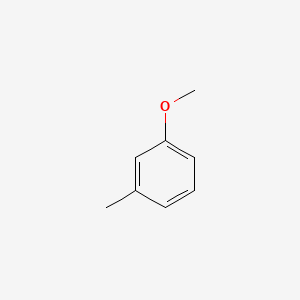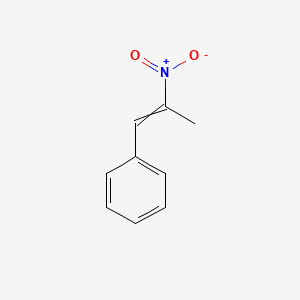
2-Aminofluorene
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Aminofluorene is extensively used in scientific research due to its mutagenic and carcinogenic properties. Some key applications include:
Chemistry: Used as a model compound to study the behavior of arylamines and their derivatives.
Biology: Employed in studies related to DNA intercalation and mutagenesis.
Medicine: Investigated for its potential role in cancer research, particularly in understanding the mechanisms of carcinogenesis.
Industry: Utilized in the development of organic photovoltaic cells and other advanced materials.
Mécanisme D'action
2-Aminofluorene exerts its effects primarily through its ability to intercalate with DNA. It can be metabolized to form reactive species, such as 2-acetylaminofluorene-N-sulfate, which can attack guanine residues in nucleic acids. This interaction can lead to mutations, including base substitutions and frameshift mutations .
Similar Compounds:
2-Acetylaminofluorene: Similar in structure and used in similar research applications.
N-Hydroxy-2-aminofluorene: Another derivative with comparable properties.
Uniqueness: this compound is unique due to its specific structure, which allows it to intercalate with DNA and form reactive species that can induce mutations. Its relatively bulky structure and the presence of a primary amine group contribute to its distinct chemical behavior .
Safety and Hazards
Orientations Futures
2-AF is mostly used as a model compound that can help researchers study carcinogens and the functionality of such compounds that are similar in structure to 2-AF . It has been used in experiments as a possible mutagen that can be introduced into a host species . It has also been used in the synthesis of new structures for the active layers of solar cell devices .
Analyse Biochimique
Biochemical Properties
2-AF is used in laboratory research settings, in which it is converted into differentiating substances that can be harmful to deoxyribonucleic acids . Reactive species can be formed from its original structure . The functional group of 2-AF is a primary amine, which can act as a hydrogen donor or acceptor under certain conditions . Therefore, it can become reactive under such laboratory settings .
Cellular Effects
There is evidence that 2-AF is a carcinogen and an intercalating agent that is extremely dangerous to genomic DNA that potentially can lead to mutation if not death . Furthermore, it has been suggested that 2-AF can undergo acetylation reactions that cause these reactive species to undergo such reactions in cells .
Molecular Mechanism
In molecular biology, 2-AF is able to induce frameshift mutations, by deleting 2 bases in the DNA . DNA is able to undergo a transition from one conformation form, B-DNA, to another, Z-DNA . B-DNA is the natural state that DNA is found in animals, and shifting the conformation to Z-DNA is especially harmful to biological systems .
Temporal Effects in Laboratory Settings
The effects of 2-AF on cellular proliferation over time have been observed in laboratory settings . Chronic dietary exposure to 2-AF has been shown to result in non-dose-dependent increases in cellular proliferation over the controls for all treatment groups at certain time points .
Dosage Effects in Animal Models
The effects of 2-AF vary with different dosages in animal models . For instance, chronic dietary exposure to 2-AF in male Sprague-Dawley rats led to a decrease in the amounts of certain metabolites in bladder tissues and significant decreases of 2-AF and its metabolites in blood and colon samples .
Metabolic Pathways
2-AF’s metabolic pathways have been described extensively . Two principal classes of metabolism have been identified: System I (high-affinity and low-velocity), and System II (low-affinity and high-velocity) . This molecule can be converted to other molecules when metabolized .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Aminofluorene typically involves the reduction of 2-nitrofluorene. One common method includes the use of hydrazine hydrate and a palladium-on-charcoal catalyst. The process involves dissolving 2-nitrofluorene in ethanol, adding the catalyst, and then slowly introducing hydrazine hydrate. The reaction mixture is heated until the nitrofluorene dissolves completely, and the product is precipitated by adding hot water .
Industrial Production Methods: While this compound is mainly synthesized in laboratory settings, the industrial production methods would likely follow similar reduction processes, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions would be essential for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminofluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The primary method of synthesis involves the reduction of 2-nitrofluorene.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrazine hydrate and palladium-on-charcoal are commonly used.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: this compound itself.
Substitution: Derivatives like 2-acetylaminofluorene.
Propriétés
IUPAC Name |
9H-fluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRFHWQYWJMEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Record name | 2-AMINOFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049223 | |
| Record name | 2-Aminofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-aminofluorene is a brown crystal powder. (NTP, 1992), Brown solid; [CAMEO] Off-white powder; [MSDSonline] | |
| Record name | 2-AMINOFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Aminofluorene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3067 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), SOL IN ALCOHOL, ETHER, estimated water solubility of 33 mg/l at 25 °C | |
| Record name | 2-AMINOFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-AMINOFLUORENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000279 [mmHg] | |
| Record name | 2-Aminofluorene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3067 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
CANCERS OF THE GI TRACT, ESP OF THE COLON, ARE PREVALENT IN INDUSTRIALIZED NATIONS. NUTRITIONAL FACTORS & THE INTESTINAL FLORA HAVE BEEN ASSIGNED CAUSAL ROLES IN THE ETIOLOGY OF THESE NEOPLASIAS. ANAEROBIC BACTERIA (BACTEROIDES FRAGILIS G4841, B VULGATUS K871, & B THETAIOTAOMICRON T2979, ISOLATES OF HUMAN ORIGIN) POSSESS ENZYMATIC ABILITY TO CONVERT 2-AMINOFLUORENE TO SUBSTANCES MUTAGENIC TO SALMONELLA TYPHIMURIUM. THE AMES ASSAY HAVE BEEN ADAPTED TO THE STUDY OF POSSIBLE FACTORS CONTRIBUTING TO GI CANCERS. CULTURES OF THE ANAEROBES WERE GROWN FOR 28 HR AT 37 °C, DISRUPTED BY SONICATION, CENTRIFUGED, & THE SUPERNATANT COLLECTED. ONE ML OF THE BACTERIAL EXTRACT WAS MIXED WITH EITHER 2-NITROFLUORENE OR 2-AMINOFLUORENE (FINAL CONCN 5 MG/ML) & INCUBATED AT 37 °C FOR 24 HR & ASSAYED FOR MUTAGENICITY USING TA1538. IT WAS FOUND THAT FILTRATES OF CULTURES OF B VULGATUS GROWN IN THE PRESENCE OF EITHER 2-NITROFLUORENE OR 2-AMINOFLUORENE WERE DEVOID OF SUBSTANCES POSSESSING DIRECT-ACTING FRAMESHIFT MUTAGENIC ACTIVITY; HOWEVER SUCH ACTIVITY WAS EVIDENT WHEN THE FILTRATES WERE INCUBATED IN THE PRESENCE OF MICROSOMAL ENZYMES. THE PRESENT FINDINGS INDICATE THAT THE CONVERSION OF 2-NITROFLUORENE TO 2-AMINOFLUORENE BY ANAEROBIC BACTERIA IS PROBABLY NOT THE COMPLETE EXPLANATION FOR REDUCTION IN YIELD OF MUTANTS OBSERVED IN OTHER AMES/GI TRACT SHORT-TERM ASSAYS USING GERM-FREE ANIMALS THAT WERE COLONIZED WITH SALMONELLA & B VULGATUS. | |
| Record name | 2-AMINOFLUORENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM DIL ALC, LONG PLATES FROM DIL ALCOHOL | |
CAS RN |
153-78-6 | |
| Record name | 2-AMINOFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Aminofluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-aminofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-aminofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoren-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A69OS195N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-AMINOFLUORENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
257 to 261 °F (NTP, 1992), 131-132 °C | |
| Record name | 2-AMINOFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-AMINOFLUORENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of 2-aminofluorene in cells, and how does this interaction lead to its carcinogenic effects?
A1: this compound primarily targets DNA within cells []. Its metabolic activation results in the formation of reactive metabolites that can form covalent bonds with DNA bases, primarily guanine [, , ]. These DNA adducts disrupt the DNA structure and interfere with crucial cellular processes, such as replication and transcription, ultimately increasing the risk of mutations and cancer development [, ].
Q2: What is the predominant DNA adduct formed by this compound, and what makes it significant?
A2: The predominant adduct is N-(deoxyguanosin-8-yl)-2-aminofluorene [, ]. This adduct, formed at the C8 position of guanine, is particularly important because it is found in high levels in target tissues of animals exposed to this compound and is considered a critical lesion in the initiation of carcinogenesis [, ].
Q3: How does the position of this compound adducts on DNA affect transcription?
A3: Research using a Xenopus 5S RNA gene model showed that both N-acetyl-2-aminofluorene and this compound adducts, when positioned on the template strand of DNA, effectively block transcription []. Conversely, transcription proceeds with minimal disruption when these adducts are located on the non-template strand []. This highlights the strand-specific nature of transcriptional inhibition by these bulky adducts.
Q4: Can single-strand-specific endonucleases remove this compound adducts from DNA?
A4: Studies have shown that the N-(deoxyguanosin-8-yl)-N-acetyl-2-aminofluorene adduct, which causes significant distortion in the DNA double helix, is preferentially excised from DNA by single-strand-specific endonucleases []. This suggests a mechanism for the preferential repair of this specific adduct compared to the 3-(deoxyguanosin-N2-yl)-N-acetyl-2-aminofluorene adduct.
Q5: this compound requires metabolic activation to exert its carcinogenic effects. What are the key enzymes involved in this process?
A5: Two key enzymes are implicated in the metabolic activation of this compound:
- N-acetyltransferase (NAT): This enzyme catalyzes the N-acetylation of this compound, converting it to N-acetyl-2-aminofluorene [, ]. While this can be a detoxification pathway, N-acetyl-2-aminofluorene can be further metabolized to highly reactive species [, ].
- Sulfotransferase: This enzyme catalyzes the formation of N-sulfoöxy-2-aminofluorene, a highly reactive electrophile that readily forms DNA adducts [].
Q6: What is the significance of N-sulfoöxy-2-aminofluorene in this compound-induced carcinogenesis?
A6: Research indicates that N-sulfoöxy-2-aminofluorene is the primary carcinogenic metabolite of N-hydroxy-2-acetylaminofluorene, particularly in the livers of infant male B6C3F1 mice []. This conclusion stems from observations that inhibiting sulfotransferase activity significantly reduces both DNA adduct formation and tumor development [].
Q7: Does the presence of specific cytochrome P450 enzymes influence this compound metabolism?
A7: Yes, research has identified a role for cytochrome P450 isozymes, particularly cytochrome P450 1A2, in the metabolic activation of this compound [, ]. Induction of this enzyme leads to increased formation of mutagenic metabolites []. Conversely, certain cytochrome P450 inducers can also inhibit this compound mutagenesis, likely due to competing metabolic pathways [].
Q8: Are there tissue-specific differences in the metabolic activation of this compound?
A8: Yes, studies using Syrian hamsters have demonstrated that both N-acetyltransferase and sulfotransferase activities are present in tissues like the liver, bladder, and colon []. The balance of these enzyme activities likely contributes to the tissue-specific carcinogenicity of this compound.
Q9: How does acetylator genotype influence the metabolism and carcinogenicity of this compound?
A9: Acetylator genotype, determined by variations in the NAT2 gene, plays a crucial role in this compound-induced carcinogenicity [, , ].
- Rapid acetylators: Rapid acetylators, with higher NAT2 activity, are more efficient at converting this compound to N-acetyl-2-aminofluorene [, , ]. This can lead to higher levels of N-hydroxy-N-acetyl-2-aminofluorene, which is further metabolized to reactive species in the liver, potentially increasing the risk of liver cancer [, , ]. Conversely, rapid acetylation may be protective against bladder cancer because it reduces the amount of this compound reaching the bladder [].
- Slow acetylators: Slow acetylators, with lower NAT2 activity, have higher levels of unacetylated this compound, which can be activated to N-hydroxy-2-aminofluorene in the bladder, potentially increasing the risk of bladder cancer [].
Q10: Can interindividual variations in this compound metabolism be attributed solely to NAT2 genotype?
A10: While NAT2 genotype is a major determinant, studies using congenic mouse strains have shown that other genetic factors, independent of the NAT2 locus, also contribute to variations in this compound metabolism and DNA adduct formation []. These unidentified genetic factors appear to influence the overall metabolic profile of this compound, highlighting the complexity of interindividual susceptibility.
Q11: What analytical techniques are employed to study the metabolism and DNA adduct formation of this compound?
A11: A range of sophisticated techniques are used to study this compound, including:
- High-performance liquid chromatography (HPLC): This technique is widely used to separate and quantify this compound metabolites and DNA adducts [, , , ].
- 32P-Postlabeling assay: This highly sensitive method allows for the detection and quantification of DNA adducts, even at low levels [, ].
- Gas chromatography-mass spectrometry (GC-MS): This technique is primarily used to measure this compound-hemoglobin adducts, providing a valuable biomarker of exposure [].
- Immunochemical methods: Antibodies specific for this compound-DNA adducts have been developed and are used in techniques like radioimmunoassay for the sensitive detection and quantification of these adducts [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663979.png)


